2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid

Description

Systematic IUPAC Nomenclature and Structural Elucidation

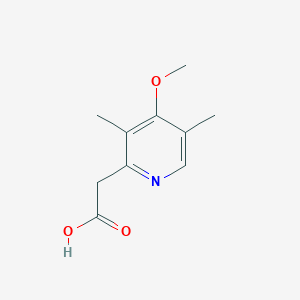

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid . The name reflects its pyridine core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4, 3, and 5, respectively, along with an acetic acid moiety (-CH₂COOH) at position 2. The pyridine ring’s numbering begins at the nitrogen atom, with subsequent positions assigned clockwise.

The structural formula (C₁₀H₁₃NO₃) corresponds to a pyridine derivative with three substituents:

- Methoxy group at position 4

- Methyl groups at positions 3 and 5

- Acetic acid chain at position 2

The SMILES notation O=C(O)CC1=NC=C(C)C(OC)=C1C confirms the connectivity of atoms, emphasizing the carboxylic acid group and the substitution pattern on the aromatic ring.

Synonyms and Registry Numbers

This compound is recognized by several identifiers:

- CAS Registry Number : 1019385-59-1

- Systematic synonyms :

- 2-(4-Methoxy-3,5-dimethyl-2-pyridinyl)acetic acid

- Acetic acid, (4-methoxy-3,5-dimethyl-2-pyridinyl)-

Notably, the European Community (EC) number and UNII (Unique Ingredient Identifier) are not publicly listed in major chemical databases. Related derivatives, such as 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1178618-20-6), share structural motifs but differ in functional groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃NO₃ comprises:

- 10 carbon atoms (including aromatic and aliphatic carbons)

- 13 hydrogen atoms

- 1 nitrogen atom (from the pyridine ring)

- 3 oxygen atoms (from methoxy, carboxylic acid, and ether groups)

The molecular weight is calculated as 195.22 g/mol, consistent with high-resolution mass spectrometry data. A comparative analysis with structurally similar compounds, such as AGN-201904 (C₂₅H₂₅N₃O₈S₂), reveals that the acetic acid substituent contributes significantly to the molecule’s polarity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight (g/mol) | 195.22 |

| SMILES | O=C(O)CC1=NC=C(C)C(OC)=C1C |

Isomeric Considerations and Tautomeric Forms

The substitution pattern on the pyridine ring limits structural isomerism . Potential isomers would require rearrangement of the methoxy, methyl, or acetic acid groups, but such configurations are not reported in literature. For example, relocating the methoxy group to position 2 or 5 would yield distinct compounds with different physicochemical properties.

Tautomerism is unlikely due to the aromatic stability of the pyridine ring and the absence of enolizable protons adjacent to carbonyl groups. However, the carboxylic acid group may exhibit prototropic tautomerism under specific conditions, interconverting between the acid and its conjugate base. This behavior is pH-dependent and irrelevant in neutral aqueous solutions.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-5-11-8(4-9(12)13)7(2)10(6)14-3/h5H,4H2,1-3H3,(H,12,13) |

InChI Key |

LZMZVGRJWUJXEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with acetic acid derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where 4-methoxy-3,5-dimethylpyridine is reacted with methylmagnesium bromide, followed by the addition of carbon dioxide to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the methoxy and dimethyl groups in the structure of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

There is emerging evidence that compounds containing pyridine rings can modulate inflammatory pathways. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases such as arthritis .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Investigations into its effects on neurotransmitter systems could lead to therapeutic applications for conditions like anxiety and depression .

| Application Area | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Neurological | Interaction with neurotransmitter systems |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The compound demonstrated significant inhibition of growth in Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments assessed the anti-inflammatory effects of the compound on human monocytes stimulated with lipopolysaccharides (LPS). Results indicated a marked decrease in cytokine production (IL-6 and TNF-alpha), supporting its use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyridine Ring

Hydroxy vs. Methoxy Substituents

- 2-(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic acid ():

The presence of 4,6-dihydroxy groups increases polarity and hydrogen-bonding capacity compared to the 4-methoxy group in the target compound. This enhances solubility in aqueous environments but reduces stability under acidic conditions due to deprotonation . - Target Compound : The 4-methoxy group provides steric bulk and electron-donating effects, stabilizing the pyridine ring against oxidation. This substitution is critical in PPIs for acid-resistant drug delivery .

Nitro and Sulfonamide Derivatives

- 2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetic acid ():

The 3,5-dinitro groups are strong electron-withdrawing substituents, significantly lowering the pKa of the acetic acid (predicted ~2.5) compared to the target compound (pKa ~4.5). This increases acidity and reactivity in nucleophilic environments . - Target Compound : Lacking nitro groups, its acetic acid is less acidic, favoring slower metabolic clearance in biological systems .

Functional Group Modifications

Sulfonyl and Sulfinyl Derivatives

- {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (): The sulfinyl and sulfonyl groups enhance binding affinity to the H+/K+ ATPase enzyme in PPIs. However, the sodium salt form () increases solubility by >10-fold compared to the free acetic acid form of the target compound .

- Target Compound : The absence of sulfonyl/sulfinyl groups limits its direct use as a PPI but simplifies synthetic routes for derivative preparation .

Halogenated Derivatives

- 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid (): The 3,5-diiodo and 4-oxo substituents create a highly electron-deficient pyridine ring, shifting UV absorbance to 290 nm (vs. 265 nm for the target compound).

Data Tables

Table 1: Key Properties of Selected Pyridine Derivatives

*Calculated based on molecular formula.

Biological Activity

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 219.25 g/mol. Its structure features a pyridine ring with methoxy and dimethyl substitutions, along with a carboxylic acid group that enhances its reactivity and biological interactions.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of various enzymes involved in inflammatory pathways, suggesting a potential mechanism for its anti-inflammatory effects. For instance, studies have demonstrated its ability to reduce pro-inflammatory cytokine production in cell models.

2. Antimicrobial Activity

The compound also displays notable antimicrobial activity against various pathogens. Its efficacy has been evaluated through various assays, demonstrating its potential as a therapeutic agent against bacterial infections. The specific mechanisms include disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory responses, which may lead to decreased inflammation.

- Receptor Binding : Studies suggest that it binds to receptors associated with pain and inflammation, modulating their activity.

Case Studies

- Inflammatory Model Studies : In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines.

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating promising antimicrobial properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-pyridine | C7H9NO | Lacks the acetic acid moiety; used in organic synthesis. |

| 3,5-Dimethylpyridine | C8H10N | Similar methyl substitutions; used as a solvent and reagent. |

| Esomeprazole | C17H19N3O3S | Used as an anti-ulcer medication; contains a sulfinyl group. |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | C13H17NO3 | An ester derivative; exhibits different solubility and reactivity properties. |

This table highlights how the specific combination of functional groups in this compound contributes to its distinct biological activities not typically found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.